molecular formula C17H20NO5P B14496790 Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester CAS No. 63869-29-4

Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester

Cat. No.: B14496790
CAS No.: 63869-29-4
M. Wt: 349.32 g/mol
InChI Key: HIHSLAUNYIKQDA-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester is an organophosphorus compound with the molecular formula C9H9O3P. It is known for its unique structure, which includes a phosphonic acid group bonded to a 1-propynyl group and two 2-propynyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-propynyl)-, di(2-propynyl) ester typically involves the reaction of phosphonic acid derivatives with propargyl alcohols. One common method is the esterification of phosphonic acid with propargyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonic acid esters .

Scientific Research Applications

Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester has several scientific research applications:

Mechanism of Action

The mechanism by which phosphonic acid, (1-propynyl)-, di(2-propynyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphonate metabolism, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester: Unique due to its specific ester groups and propynyl substituents.

    Phosphonic acid, (1-propynyl)-, di(2-butynyl) ester: Similar structure but with different ester groups.

    Phosphonic acid, (1-propynyl)-, di(2-ethynyl) ester: Another similar compound with ethynyl ester groups.

Uniqueness

This compound is unique due to its specific combination of propynyl and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

63869-29-4

Molecular Formula

C17H20NO5P

Molecular Weight

349.32 g/mol

IUPAC Name

1-[ethoxy-(4-nitrophenoxy)phosphoryl]-4-propylbenzene

InChI

InChI=1S/C17H20NO5P/c1-3-5-14-6-12-17(13-7-14)24(21,22-4-2)23-16-10-8-15(9-11-16)18(19)20/h6-13H,3-5H2,1-2H3

InChI Key

HIHSLAUNYIKQDA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)P(=O)(OCC)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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